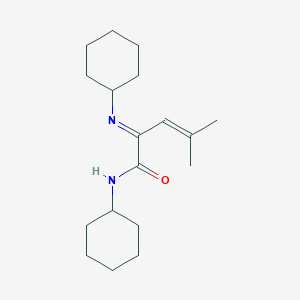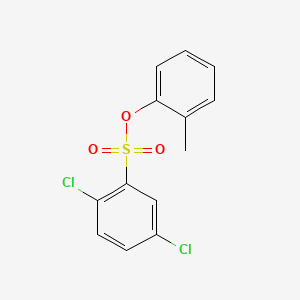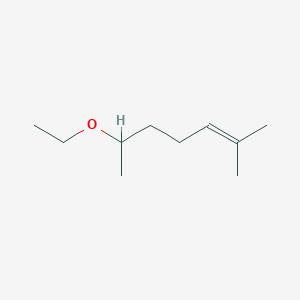
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromomethyl group and a nitrophenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene typically involves the bromination of a methyl group on a benzene ring followed by the introduction of a nitrophenoxy group. One common method is:
Bromination: The starting material, 2-(2-nitrophenoxy)toluene, is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Nitration: Alternatively, the compound can be synthesized by first nitrating a bromomethylbenzene derivative to introduce the nitrophenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-(2-nitrophenoxy)benzene.
Oxidation: Formation of 1-(Carboxymethyl)-2-(2-nitrophenoxy)benzene.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration as a precursor for pharmaceuticals or diagnostic agents.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-2-(2-nitrophenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(4-nitrophenoxy)benzene: Similar structure but with the nitrophenoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(2-aminophenoxy)benzene: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.
Uniqueness
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is unique due to the specific positioning of the bromomethyl and nitrophenoxy groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to interesting chemical behavior and diverse reactivity.
Propiedades
Número CAS |
89914-07-8 |
|---|---|
Fórmula molecular |
C13H10BrNO3 |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO3/c14-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15(16)17/h1-8H,9H2 |
Clave InChI |
NRPJVDJXJYFHKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)

![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)

![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)

![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

